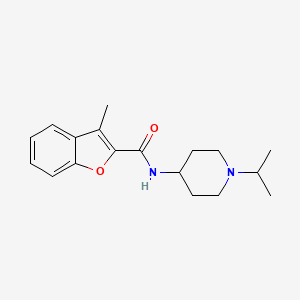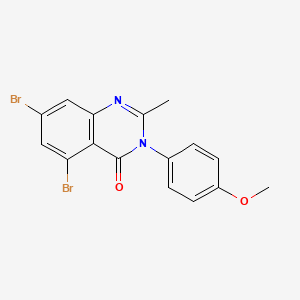
N-(1-isopropyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isopropyl-4-piperidinyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as IPMPF, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been shown to exhibit various biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.
作用機序
The mechanism of action of IPMPF is not fully understood, but it is believed to act by modulating the GABAergic system. IPMPF has been shown to increase the release of GABA, which is an inhibitory neurotransmitter that regulates neuronal excitability. This increased release of GABA leads to the suppression of neuronal activity, which results in the anticonvulsant and analgesic effects of IPMPF.
Biochemical and Physiological Effects:
IPMPF has been shown to exhibit various biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, which leads to the suppression of neuronal activity. IPMPF has also been shown to exhibit antioxidant activity, which protects the brain from oxidative stress. Additionally, IPMPF has been shown to exhibit anti-inflammatory effects, which can reduce inflammation in the brain.
実験室実験の利点と制限
One of the significant advantages of IPMPF is its high potency and selectivity for the GABAergic system. This compound has been shown to exhibit potent anticonvulsant and analgesic effects at low doses. Additionally, IPMPF has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for clinical trials. However, one of the limitations of IPMPF is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
IPMPF has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for IPMPF research include:
1. Investigating the potential of IPMPF as a treatment for epilepsy and other neurological disorders.
2. Exploring the potential of IPMPF as a treatment for pain and inflammation.
3. Investigating the pharmacokinetics and toxicity of IPMPF in vivo.
4. Developing new formulations of IPMPF to improve its solubility and bioavailability.
5. Investigating the potential of IPMPF as a neuroprotective agent in various neurodegenerative diseases.
合成法
The synthesis of IPMPF involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with N-isopropyl-4-piperidone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure IPMPF. This synthesis method has been optimized to yield high purity and high yield of IPMPF.
科学的研究の応用
IPMPF has been extensively studied for its potential therapeutic applications. One of the significant applications of IPMPF is its anticonvulsant activity. IPMPF has been shown to exhibit anticonvulsant effects in various animal models of epilepsy. This compound acts by modulating the GABAergic system, which is involved in the regulation of neuronal excitability. IPMPF has also been shown to exhibit analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
3-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12(2)20-10-8-14(9-11-20)19-18(21)17-13(3)15-6-4-5-7-16(15)22-17/h4-7,12,14H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUMMAMSBDNGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)
![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)




![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)

